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molecular formula C17H17ClN2O2 B8454215 2-(2-Benzylpyrrolidin-1-yl)-5-chloronicotinic acid

2-(2-Benzylpyrrolidin-1-yl)-5-chloronicotinic acid

Cat. No. B8454215
M. Wt: 316.8 g/mol
InChI Key: XCUJUUQBPGRRJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08828987B2

Procedure details

To methyl 2-(2-benzylpyrrolidin-1-yl)-5-chloronicotinate (D74) (75 mg, 0.226 mmol) in a mixture 1,4-dioxane/water (3 ml/1 ml), lithium hydroxide monohydrate (14.3 mg, 0.34 mmol) was added and the resulting mixture was stirred at 150° C. under microwave irradiation for 10 min (2 cycles of 5 min each). Solvents were evaporated in vacuo. The obtained residue was diluted with water/1M HCl (5 ml/15 ml) and extracted with ethyl acetate (3×30 ml). Collected fractions after solvent evaporation afforded the title compound (D100) (70 mg).
Quantity
75 mg
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
14.3 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:8]1[CH2:12][CH2:11][CH2:10][N:9]1[C:13]1[N:22]=[CH:21][C:20]([Cl:23])=[CH:19][C:14]=1[C:15]([O:17]C)=[O:16])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.[OH-].[Li+]>O1CCOCC1.O>[CH2:1]([CH:8]1[CH2:12][CH2:11][CH2:10][N:9]1[C:13]1[N:22]=[CH:21][C:20]([Cl:23])=[CH:19][C:14]=1[C:15]([OH:17])=[O:16])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
75 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)C1N(CCC1)C1=C(C(=O)OC)C=C(C=N1)Cl
Name
lithium hydroxide monohydrate
Quantity
14.3 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 150° C. under microwave irradiation for 10 min (2 cycles of 5 min each)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvents were evaporated in vacuo
ADDITION
Type
ADDITION
Details
The obtained residue was diluted with water/1M HCl (5 ml/15 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×30 ml)
CUSTOM
Type
CUSTOM
Details
Collected fractions after solvent evaporation

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1N(CCC1)C1=C(C(=O)O)C=C(C=N1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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